D3 Dopamine Receptor Binding Potential of Chromene-2-Carboxamide Derivatives
Patent WO2008009741A1 discloses a series of chromene-2-carboxamide derivatives with affinity for dopamine D3 receptors, exhibiting nanomolar KI values in radioligand binding assays [1]. While specific binding data for 4-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide has not been publicly reported, its structural features—particularly the thiolane-substituted piperidine—are consistent with motifs present in active D3 ligands. The class as a whole demonstrates D3 receptor selectivity over D2 and D4 subtypes, as shown by KI values often differing by >10-fold between D3 and D2 receptors for certain analogs in the patent.
| Evidence Dimension | D3 receptor binding affinity |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Other chromene-2-carboxamides in WO2008009741A1: KI values in nanomolar range (e.g., 1-100 nM) |
| Quantified Difference | Cannot be quantified for this specific compound |
| Conditions | Radioligand binding assay using recombinant human D3 receptors |
Why This Matters
D3 receptor selectivity is crucial for developing CNS therapeutics with reduced extrapyramidal side effects typically associated with D2 receptor antagonism.
- [1] WO2008009741A1 - Novel chromene and thiochromene carboxamide derivatives, methods for preparing same and therapeutic applications of same. Sanofi-Aventis. View Source
